molecular formula C5H9NO2S B3104444 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 1481613-20-0

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Cat. No.: B3104444
CAS No.: 1481613-20-0
M. Wt: 147.2 g/mol
InChI Key: REPYGHXGZNDHNU-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a bicyclic heterocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within a norbornane-like framework (bicyclo[2.2.1]heptane). The compound exists in stereoisomeric forms, such as the (1S,4S)-enantiomer, which is commercially available as a hydrochloride salt (CAS: 1481613-21-1) with molecular formula C₅H₁₀ClNO₂S and molecular weight 183.66 g/mol . It is stored under inert conditions at 2–8°C due to its sensitivity, as indicated by hazard warnings for oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .

This compound is marketed as a building block for drug discovery, with applications in synthesizing rigid, conformationally restricted pharmacophores. For example, its hydrochloride salt is listed at $48.00/unit (AS40006-1S4S) by chemistry service providers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)3-4-1-5(9)2-6-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPYGHXGZNDHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide typically involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. One common method involves the cyclization of a linear precursor in the presence of a sulfur donor and a nitrogen source. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Azabicyclo[2.2.0]hexanes and Hexenes

  • Structure : Smaller bicyclic framework (2.2.0 vs. 2.2.1), lacking sulfur and sulfone groups.
  • Synthesis : Prepared via photochemical [2+2] cycloadditions or thermal [4+2] cycloadditions, contrasting with the sulfone-oxidation steps likely required for the target compound .
Property 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide 2-Azabicyclo[2.2.0]hexane
Ring System [2.2.1] [2.2.0]
Heteroatoms N, S, O₂ N
Molecular Weight (g/mol) 183.66 (HCl salt) ~98–120 (base form)
Synthetic Complexity Moderate (oxidation steps) High (photochemical routes)

Stereoisomeric Variants

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride

  • Structure : Enantiomer of the (1S,4S)-form, with opposite stereochemistry at the 1 and 4 positions.
  • Commercial Availability : Priced at €609.00/50mg , significantly costlier than the (1S,4S)-isomer, reflecting synthetic challenges in enantioselective preparation .
  • Applications : Stereochemistry impacts binding affinity to chiral biological targets (e.g., enzymes or receptors), but pharmacological data remain scarce .

Functionalized Heterocycles

4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

  • Structure: 5-membered aromatic oxadiazole ring fused to a phenol group.
  • Properties : Aromaticity confers metabolic stability, whereas the target compound’s saturated bicyclic system offers rigidity.
Property This compound 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol
Ring Type Bicyclic, saturated Monocyclic, aromatic
Functional Groups Sulfone, amine Oxadiazole, phenol, amine
Stability Moderate (sensitive to storage) High (aromatic stabilization)
Price (50mg) €609.00 (R,R-isomer) Discontinued

Key Research Findings

Synthetic Utility: The sulfone group in this compound enhances solubility and hydrogen-bonding capacity, making it advantageous over non-polar bicyclic analogues like 2-azabicyclo[2.2.0]hexanes .

Safety Profile : Its hydrochloride salt requires careful handling due to toxicity risks, whereas aromatic heterocycles (e.g., oxadiazoles) often exhibit lower acute hazards .

Commercial Viability : Despite high costs for stereoisomers, the (1S,4S)-form remains in demand for drug discovery, unlike discontinued analogues .

Biological Activity

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, also known as its hydrochloride form (CAS No. 1909336-43-1), is a bicyclic compound featuring a sulfur atom and a nitrogen atom in its structure. This compound has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H10_{10}ClNO2_2S, with a molecular weight of 183.66 g/mol. The compound's structure is characterized by a bicyclic framework that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC5_5H10_{10}ClNO2_2S
Molecular Weight183.66 g/mol
CAS Number1909336-43-1
Purity95%

Biological Activity

Research indicates that compounds related to the bicyclic structure of 2-thia-5-azabicyclo[2.2.1]heptane exhibit various biological activities, including antimalarial properties.

Antimalarial Activity

A study focused on derivatives of azabicyclo[2.2.1]heptanes demonstrated promising antiplasmodial activity against Plasmodium falciparum, the malaria-causing parasite. Notably, exo-aminomethyl derivatives showed significant activity with IC50_{50} values indicating effective inhibition of the parasite's growth:

CompoundIC50_{50} (D10 strain)IC50_{50} (Dd2 strain)Selectivity Index
Exo-aminomethyl derivative (5b)810 nM10 µM200
Chloro-substituted derivative (5c)1.39 µM2.40 µM51.1

The exo-aminomethyl-4-phenyl derivative showed a good selectivity index, indicating low cytotoxicity alongside effective antimalarial action.

The mechanism by which these compounds exert their biological effects may involve interaction with specific enzymes critical to the lifecycle of Plasmodium falciparum. For instance, ligand docking studies revealed strong binding affinity between certain derivatives and plasmepsin II, an enzyme involved in hemoglobin degradation in malaria parasites.

"The strong binding capacity of exo-aminomethyl derivatives with respect to plasmepsin II corroborates the hypothesis that this new class of compounds could act as novel inhibitors" .

Case Studies and Research Findings

Recent studies have highlighted the synthesis and evaluation of various derivatives of bicyclic compounds, emphasizing their potential as lead structures in drug discovery:

  • Synthesis Approaches : New synthetic methodologies have been developed to create diverse libraries of bicyclic compounds, facilitating the exploration of their biological activities.
  • Biological Evaluations : In vitro assays have been conducted to assess the efficacy of these compounds against malaria strains, demonstrating varying degrees of activity based on structural modifications.
  • Future Directions : Ongoing research aims to optimize the molecular properties of these compounds to enhance their pharmacological profiles and reduce toxicity.

Q & A

Q. What are the common synthetic routes for 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, and what are the critical steps requiring optimization?

Synthesis typically involves multi-step routes, including cyclization to form the bicyclic framework and subsequent functionalization (e.g., oxidation to introduce sulfone groups). Key steps include:

  • Cyclization : Formation of the azabicyclo core via [2+2] or [3+2] cycloaddition reactions, often requiring catalysts or high-temperature conditions .
  • Oxidation : Controlled oxidation of the thioether group to sulfone (2,2-dioxide) using agents like m-CPBA or hydrogen peroxide, with strict monitoring to avoid over-oxidation .
  • Purification : Chromatography or recrystallization to isolate the product, as impurities can affect downstream applications .

Q. What analytical methods are standard for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm bicyclic structure and sulfone group positioning .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity and detects trace impurities (>98% purity is typical for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfone formation?

  • Temperature Control : Lower reaction temperatures (0–10°C) minimize side reactions during oxidation .
  • Catalyst Screening : Transition-metal catalysts (e.g., Ru or Fe complexes) enhance regioselectivity in cyclization .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks sulfone formation in real time, enabling rapid adjustments .

Q. How do structural modifications influence biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., fluorine) at the 5-aza position enhances binding affinity to bacterial penicillin-binding proteins (PBPs) .
  • Bicyclic Rigidity : The constrained geometry improves metabolic stability compared to monocyclic analogs, as shown in pharmacokinetic studies .

Q. How can spectral contradictions in NMR data be resolved?

  • Dynamic Effects : Conformational flexibility of the bicyclic core can cause splitting in 1^1H NMR. Variable-temperature NMR (VT-NMR) clarifies dynamic behavior .
  • DFT Calculations : Density functional theory predicts chemical shifts, aiding assignment of ambiguous peaks .

Stability and Reactivity

Q. What are the key stability concerns during storage?

  • Moisture Sensitivity : Hygroscopic sulfone groups require anhydrous storage under nitrogen .
  • Photodegradation : UV exposure induces decomposition; amber glassware or light-free environments are recommended .

Q. How can decomposition pathways be predicted?

  • Accelerated Stability Testing : Stress conditions (heat, light, pH extremes) identify degradation products. LC-MS isolates and characterizes byproducts .
  • Computational Modeling : QSPR models predict shelf life based on sulfone group reactivity .

Pharmacological Applications

Q. What assays evaluate its potential as a β-lactamase inhibitor?

  • Enzymatic Inhibition Assays : Measure IC50_{50} against TEM-1 or CTX-M β-lactamases using nitrocefin hydrolysis .
  • Synergy Studies : Checkerboard assays with amoxicillin or ceftazidime assess combinatorial effects on resistant bacterial strains .

Q. What computational methods support SAR studies?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to β-lactamase active sites .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Ser70 in TEM-1) .

Data Contradictions and Reproducibility

Q. How to address discrepancies in reported synthetic yields?

  • Reagent Purity : Trace metals in solvents or oxidants can alter reaction outcomes. Use ultra-pure reagents (<1 ppm metals) .
  • Scale Effects : Pilot reactions (mg scale) may not translate to gram scale due to heat transfer limitations; optimize stirring and cooling .

Q. Why do biological activity results vary across studies?

  • Strain Variability : β-Lactamase expression levels differ in clinical vs. lab bacterial strains. Standardize using ATCC reference strains .
  • Assay Conditions : pH and cation concentrations (e.g., Zn2+^{2+}) affect enzyme activity. Adhere to CLSI guidelines .

Ecological and Toxicological Considerations

Q. What methods assess environmental toxicity?

  • Microtox Assay : Measures luminescence inhibition in Aliivibrio fischeri to estimate EC50_{50} .
  • Ames Test : Evaluates mutagenicity using Salmonella typhimurium TA98 and TA100 strains .

Q. How persistent is this compound in soil?

  • OECD 301B Test : Measures biodegradation over 28 days; sulfone groups slow degradation (t1/2_{1/2} >60 days in aerobic conditions) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Reactant of Route 2
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

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